N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a pyrrolo-triazole-dione core substituted with dimethylphenyl groups at the 2,3- and 3,4-positions of the aromatic rings. The compound’s synthesis likely involves cyclocondensation and amide coupling steps, as inferred from analogous pathways in .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-12-8-9-16(10-14(12)3)27-21(29)19-20(22(27)30)26(25-24-19)11-18(28)23-17-7-5-6-13(2)15(17)4/h5-10,19-20H,11H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUHKOALOAWVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)C)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems can also help in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .
Comparison with Similar Compounds
Chloro-Fluoro Analog ()
A closely related compound, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide , replaces the 3,4-dimethylphenyl group with a 3-chloro-4-fluorophenyl moiety. The electron-withdrawing Cl and F substituents increase the compound’s polarity and may enhance binding affinity to targets requiring electronegative interactions (e.g., kinases or proteases). However, the dimethyl groups in the target compound likely improve lipophilicity, favoring membrane permeability .
2,5-Dimethylphenyl Analog ()
The compound 2-(4,6-dimethyl-1,5-dioxo-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2-yl)-N-(2,5-dimethylphenyl)acetamide shares a dimethylphenyl acetamide side chain but differs in its core structure, featuring a pyrimidinone ring fused to a triazolo-pyrrole system.
Core Heterocyclic Modifications
Pyrrolo-Triazole-Dione vs. Tetrazole Derivatives ()
Compounds like 3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide replace the pyrrolo-triazole-dione core with a tetrazole ring. Tetrazoles introduce strong hydrogen-bonding capacity and acidity (pKa ~4.9), which may improve solubility but reduce blood-brain barrier penetration. In contrast, the target compound’s dione moiety offers moderate polarity and conformational rigidity, balancing solubility and bioavailability .
Physicochemical and Pharmacokinetic Properties
Solubility and LogP
Metabolic Stability
The target compound’s methyl groups may slow oxidative metabolism by cytochrome P450 enzymes compared to halogenated analogs, which are prone to dehalogenation or hydroxylation .
Key Research Findings
Structural Insights from NMR ()
Comparative NMR analysis of analogous compounds (e.g., rapamycin derivatives) revealed that substituents in regions analogous to the dimethylphenyl groups of the target compound cause significant chemical shift changes (Δδ > 0.5 ppm) in adjacent protons. This suggests that modifying aromatic substituents alters electron distribution and steric effects, directly impacting interactions with biological targets .
Tabulated Comparison of Key Compounds
Biological Activity
N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C26H26N4O3
- Molecular Weight : 442.51 g/mol
- SMILES Notation : CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4)
The compound features a complex structure that includes a pyrrolo-triazole core which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its anticancer properties and mechanism of action.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. The following findings summarize its effects:
- Inhibition of Cell Proliferation : The compound demonstrated potent cytotoxicity against various cancer cell lines. For instance:
The mechanism through which this compound exerts its anticancer effects appears to involve dual inhibition pathways:
- MDM2/XIAP Inhibition : Similar to other known inhibitors like nutlin-3, this compound interferes with the MDM2-p53 interaction while also targeting XIAP pathways to induce apoptosis in cancer cells .
- Induction of Apoptosis : The compound activates caspases independent of p53 status in cancer cells reliant on MDM2 and XIAP expression .
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on ALL Cell Lines :
- Neuroblastoma Sensitivity :
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C26H26N4O3 |
| Molecular Weight | 442.51 g/mol |
| Anticancer Activity (IC50) | 0.3 μM (ALL), 0.5–1.2 μM (NB) |
| Mechanism | MDM2/XIAP inhibition |
| Induction of Apoptosis | Yes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
